N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide
Description
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide is a synthetic sulfonamide-benzamide hybrid compound characterized by a central benzamide scaffold substituted with a pentyloxy group at the 3-position. The sulfamoyl moiety at the 4-position of the phenyl ring is further functionalized with a 5-ethyl-1,3,4-thiadiazol-2-yl group. Its molecular formula is C₂₇H₂₃N₅O₅S, with a calculated exact mass of 530.1493 and an observed HRMS (M+H)+ at m/z 530.1503 . The compound’s structure integrates key pharmacophoric elements: the sulfonamide group (common in enzyme inhibitors) and the thiadiazole ring (known for metabolic stability and bioactivity).
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-3-5-6-14-30-18-9-7-8-16(15-18)21(27)23-17-10-12-19(13-11-17)32(28,29)26-22-25-24-20(4-2)31-22/h7-13,15H,3-6,14H2,1-2H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXZNBPCFHLYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Sulfonamide Formation: The thiadiazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
Coupling with Pentyloxybenzamide: The final step involves coupling the sulfonamide derivative with 3-(pentyloxy)benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the pentyloxy group.
Reduction: Reduction reactions could target the sulfonamide linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic, basic, or neutral) could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Overview
Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. The incorporation of sulfamoyl groups enhances their effectiveness against various bacterial strains.
Case Studies
- Study on Thiadiazole Derivatives : A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1.27 to 2.65 µM against tested strains .
| Compound | MIC (µM) | Bacterial Strains |
|---|---|---|
| Thiadiazole Derivative 1 | 1.27 | Staphylococcus aureus |
| Thiadiazole Derivative 2 | 2.54 | Escherichia coli |
| Thiadiazole Derivative 3 | 2.60 | Klebsiella pneumoniae |
Overview
The anticancer properties of thiadiazole-based compounds have been widely studied, particularly their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies
- In Vitro Studies : Compounds structurally related to this compound were tested against human colorectal carcinoma cell lines (HCT116). Results indicated significant cytotoxicity with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.85 | HCT116 |
| Compound B | 4.53 | HCT116 |
Overview
Recent studies have suggested that compounds with similar structures may act as inhibitors of key enzymes involved in inflammatory pathways.
Case Studies
- Molecular Docking Studies : In silico studies have shown that derivatives can inhibit the enzyme 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. The docking scores indicated favorable binding affinities .
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR and LC-MS are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide would depend on its specific biological target. Generally, sulfonamide derivatives inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound might interact with enzymes involved in folate synthesis, DNA replication, or other critical biological pathways.
Comparison with Similar Compounds
Heterocyclic Substituents
- Compound 3f () : Replaces thiadiazole with a 4-methylpyrimidin-2-yl group. Pyrimidine rings enhance π-π stacking but reduce steric bulk compared to thiadiazole. The melting point (180–181°C) and yield (62%) suggest moderate crystallinity and synthetic feasibility .
- Compound 35 (): Contains a cyclopentane-1-carboxamide linked to the sulfamoyl group.
Electron-Withdrawing vs. Alkyl Substituents
- Compound 30 () : Substituted with a 3-fluorophenyl group on the sulfamoyl moiety. Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity (57.152% PD-L1 inhibition) .
- Compound 5i () : Includes a 5-methyl-1,3,4-thiadiazole group. The methyl substituent slightly reduces lipophilicity (HRMS m/z 539.1046) compared to the target’s ethyl group .
Benzamide Scaffold Modifications
Alkoxy Chain Length
Aromatic vs. Aliphatic Substituents
- Compound 3b () : Substituted with furan-3-yl , introducing heteroaromaticity. Furan’s oxygen atom may engage in hydrogen bonding, contrasting with the pentyloxy group’s purely hydrophobic nature .
- Compound 7 () : Contains a 4-sulfamoylphenyl group. The additional sulfonamide enhances polarity, likely reducing cell permeability compared to the target compound .
Physicochemical and Spectral Properties
Key Observations :
- Thiadiazole-containing compounds (target, 5i) exhibit higher molecular weights than pyrimidine analogs (3f).
- Alkoxy chain length inversely correlates with melting point; longer chains reduce crystallinity .
Biological Activity
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₁₈N₄O₃S₂
- Molecular Weight : 514.36 g/mol
- CAS Number : 312914-40-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including the compound . In particular, it has been evaluated against various pathogens:
Table 1: Antimicrobial Activity Against Selected Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli (MDR) | 15 µg/mL | |
| Klebsiella pneumoniae (MDR) | 10 µg/mL | |
| Candida albicans | 20 µg/mL |
The compound exhibited significant antibacterial activity, particularly against multidrug-resistant strains of E. coli and K. pneumoniae. The MIC values indicate that it is more effective than many traditional antibiotics.
Anticancer Activity
Thiadiazole derivatives are also known for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation.
Table 2: Anticancer Activity in Cell Lines
The IC₅₀ values indicate that the compound is particularly effective against colon cancer cells (LoVo), demonstrating a potent ability to inhibit cell growth and induce apoptosis.
Antiviral Activity
In addition to its antibacterial and anticancer properties, preliminary studies suggest potential antiviral activity against plant viruses.
Table 3: Antiviral Activity Against Tobacco Mosaic Virus (TMV)
This level of inhibition is comparable to established antiviral agents, indicating the compound's potential as a therapeutic agent in viral infections.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Thiadiazole derivatives often interfere with bacterial protein synthesis pathways.
- Induction of Apoptosis : The anticancer effects are linked to the induction of apoptotic pathways in cancer cells.
- Interference with Viral Replication : The antiviral activity may involve disruption of viral replication processes.
Q & A
Q. Q1. What is the standard synthetic route for N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(pentyloxy)benzamide, and what are the critical reaction conditions?
Methodological Answer: The compound is synthesized via a multi-step protocol:
Thiadiazole Core Formation : React 5-ethyl-1,3,4-thiadiazol-2-amine with sulfamoyl chloride in anhydrous pyridine to introduce the sulfamoyl group.
Benzamide Coupling : The intermediate sulfamoyl derivative is coupled with 3-(pentyloxy)benzoyl chloride using N-ethylmorpholine in dimethyl sulfoxide (DMSO) at 60°C for 6–8 hours .
Purification : Crude product is recrystallized from methanol or purified via flash chromatography.
Critical Conditions :
- Anhydrous solvents (pyridine, DMSO) to prevent hydrolysis.
- Controlled temperature (60°C) to avoid side reactions.
- Excess acyl chloride (1.2 equivalents) for complete coupling .
Advanced Synthesis
Q. Q2. How can researchers optimize the yield of the sulfamoyl intermediate during synthesis?
Methodological Answer: Yield optimization for the sulfamoyl intermediate involves:
- Reagent Ratios : Use 1.1 equivalents of sulfamoyl chloride to avoid excess unreacted starting material.
- Catalysis : Add 5 mol% 4-dimethylaminopyridine (DMAP) to accelerate sulfamoylation.
- Solvent Choice : Replace pyridine with dichloromethane (DCM) under N₂ to reduce side-product formation.
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Post-reaction, neutralize with 10% NaHCO₃ to isolate the intermediate .
Basic Characterization
Q. Q3. Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the benzamide (δ 7.2–8.1 ppm), pentyloxy chain (δ 1.2–4.0 ppm), and thiadiazole ring (δ 2.5–3.0 ppm for ethyl group).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 462.1542).
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and sulfamoyl S=O (~1350 cm⁻¹) .
Advanced Characterization
Q. Q4. How can conflicting NMR data for the sulfamoyl group be resolved?
Methodological Answer:
- Variable Temperature NMR : Perform at 25°C and 60°C to assess dynamic effects (e.g., hindered rotation of the sulfamoyl group).
- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to confirm connectivity between the sulfamoyl nitrogen and thiadiazole ring.
- X-ray Crystallography : Resolve ambiguity by determining the crystal structure, as demonstrated for analogous thiadiazole derivatives .
Basic Biological Activity
Q. Q5. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
Methodological Answer:
- Pyruvate:Ferredoxin Oxidoreductase (PFOR) Assay : Measure IC₅₀ using anaerobic conditions (0.1% resazurin as O₂ indicator) and NADH oxidation at 340 nm. PFOR is a validated target for thiadiazole derivatives .
- Microplate Format : Use 96-well plates with 10 µM–100 µM compound concentrations. Include nitazoxanide (positive control) and DMSO (vehicle control) .
Advanced Biological Activity
Q. Q6. How should researchers design experiments to resolve contradictory antibacterial activity data?
Methodological Answer:
- Dose-Response Curves : Test 0.5–128 µg/mL in triplicate against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines).
- Membrane Permeability Assays : Combine with 0.1% reserpine to assess efflux pump effects.
- Time-Kill Studies : Compare bactericidal activity at 4x MIC over 24 hours. Contradictions may arise from strain-specific efflux or biofilm formation .
Computational Analysis
Q. Q7. How can molecular docking predict the binding affinity of this compound to PFOR?
Methodological Answer:
- Protein Preparation : Retrieve PFOR structure (PDB ID: 1PFR), remove water, add polar hydrogens.
- Ligand Preparation : Optimize compound geometry with Gaussian09 (B3LYP/6-31G*).
- Docking Software : Use AutoDock Vina with a grid box centered on the active site (20x20x20 Å).
- Validation : Compare docking poses with co-crystallized nitazoxanide (RMSD <2.0 Å acceptable). Hydrogen bonds with Arg381 and hydrophobic interactions with Phe328 are critical .
Structure-Activity Relationship (SAR)
Q. Q8. How does the ethyl substituent on the thiadiazole ring influence bioactivity compared to methyl or phenyl analogs?
Methodological Answer:
- Lipophilicity : Ethyl increases logP by 0.5 units vs. methyl, enhancing membrane penetration (measured via octanol/water partitioning).
- Enzyme Binding : Ethyl provides optimal van der Waals interactions in PFOR’s hydrophobic pocket, whereas phenyl causes steric clashes (IC₅₀: ethyl = 2.1 µM vs. phenyl = 18.7 µM) .
- Synthetic Feasibility : Ethyl is easier to introduce than bulkier groups, improving scalability .
Pharmacokinetics
Q. Q9. What methodologies assess the metabolic stability of the pentyloxy chain in hepatic microsomes?
Methodological Answer:
- Incubation : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL), NADPH (1 mM), and PBS (pH 7.4) at 37°C.
- Sampling : Collect aliquots at 0, 5, 15, 30, 60 minutes.
- LC-MS/MS Analysis : Quantify parent compound degradation. Half-life (t₁/₂) >60 minutes indicates stability. The pentyloxy chain’s ether linkage resists oxidative cleavage better than ester groups .
Advanced Data Interpretation
Q. Q10. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?
Methodological Answer:
- Solvent Effects : Re-dock including explicit water molecules to account for hydration.
- Conformational Sampling : Use molecular dynamics (MD) simulations (50 ns) to assess ligand flexibility.
- Enzyme Kinetics : Measure Kᵢ and Kₘ to distinguish competitive vs. non-competitive inhibition. Discrepancies may arise from allosteric binding or off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
